molecular formula C24H33O5- B1245472 Dehydrocholate

Dehydrocholate

Cat. No. B1245472
M. Wt: 401.5 g/mol
InChI Key: OHXPGWPVLFPUSM-KLRNGDHRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,12-trioxo-5beta-cholan-24-oate is a cholanic acid anion that is the conjugate base of 3,7,12-trioxo-5beta-cholanic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 3,7,12-trioxo-5beta-cholanic acid.

Scientific Research Applications

1. Chemical Studies and Properties

  • Micelle Formation and Ionisation: Dehydrocholate forms micelles in water, exhibiting chelate structures and ionisation properties. Schulz et al. (2002) studied its behavior using ion-selective electrodes, proposing a back-to-face mechanism of aggregation and formation of acid soaplike aggregates at intermediate concentrations (Schulz, Messina, Morini, & Vuano, 2002).
  • Polymorphism and Solid Phase Conversion: Fantin et al. (2003, 2004) explored the polymorphic forms of dehydrocholic acid, revealing its crystal structure and guest-mediated solid phase conversion processes (Fantin, Fogagnolo, Bortolini, Masciocchi, Galli, & Sironi, 2003); (Fantin, Fogagnolo, Bortolini, Masciocchi, Galli, & Sironi, 2004).

2. Biological and Medical Research

  • Blood-Brain Barrier Disruption: Zappulla et al. (1985) demonstrated that sodium dehydrocholate can disrupt the blood-brain barrier, leading to increased permeability and spike activity in rat cortical studies (Zappulla, Spigelman, Rosen, Marotta, Malis, & Holland, 1985).
  • Metabolism in Liver Function: Anwer et al. (1976) investigated the impact of dehydrocholate on bile acid uptake in rat hepatocytes, suggesting multiple transport carriers and its efficiency in bile acid transport (Anwer, Kroker, & Hegner, 1976).
  • Choleresis and Hemorrhagic Shock: Lotti et al. (1965) studied the effects of sodium dehydrocholate on bile flow in rats undergoing hemorrhagic shock, observing significant increases in hydrocholeresis (Lotti, Scott, & Eisenbrandt, 1965).

3. Therapeutic Research Applications

properties

Product Name

Dehydrocholate

Molecular Formula

C24H33O5-

Molecular Weight

401.5 g/mol

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1

InChI Key

OHXPGWPVLFPUSM-KLRNGDHRSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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